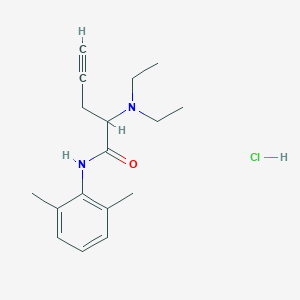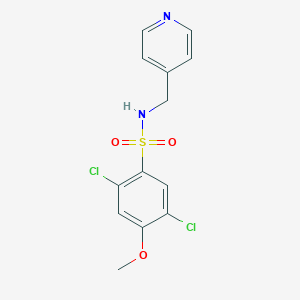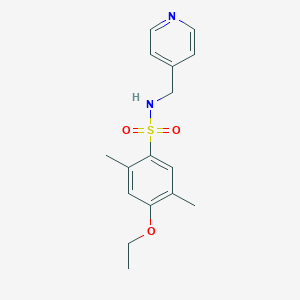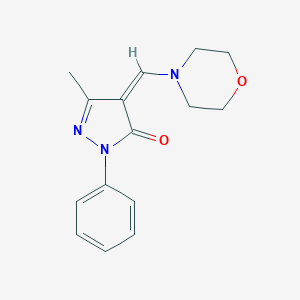
3-Methyl-4-morpholinomethylene-1-phenyl-2-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-morpholinomethylene-1-phenyl-2-pyrazolin-5-one, commonly known as MMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMP is a pyrazolone derivative that has been found to possess a wide range of biochemical and physiological effects.
科学的研究の応用
MMP has been widely used in scientific research as a tool to study various biological processes. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. MMP has been used to investigate the role of oxidative stress in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
作用機序
The mechanism of action of MMP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. MMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MMP has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
MMP has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MMP has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
MMP has several advantages as a tool for scientific research. It is a potent inhibitor of COX-2 and NF-κB, making it a useful tool for studying the role of these enzymes in various biological processes. MMP is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of MMP in lab experiments. It is a relatively expensive compound, and its synthesis is complex and time-consuming. In addition, MMP has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.
将来の方向性
There are several future directions for research on MMP. One area of interest is the development of new synthetic methods for MMP that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of MMP in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of MMP and its long-term effects on human health.
合成法
The synthesis of MMP involves the reaction of 4-morpholinobutanal with ethyl acetoacetate in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then reacted with phenylhydrazine to yield MMP. The synthesis of MMP is a complex process that requires careful attention to detail and precise control of reaction conditions.
特性
CAS番号 |
15900-24-0 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC名 |
(4Z)-5-methyl-4-(morpholin-4-ylmethylidene)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H17N3O2/c1-12-14(11-17-7-9-20-10-8-17)15(19)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3/b14-11- |
InChIキー |
ZITDFRFPRRUJBQ-KAMYIIQDSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C\N2CCOCC2)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=CN2CCOCC2)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=O)C1=CN2CCOCC2)C3=CC=CC=C3 |
同義語 |
3-Methyl-4-(morpholinomethylene)-1-phenyl-2-pyrazolin-5-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



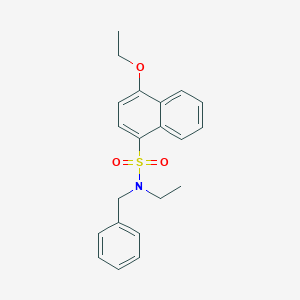
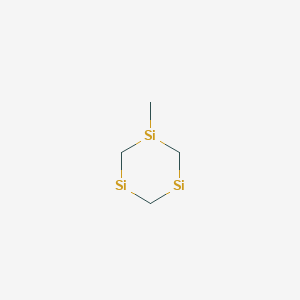
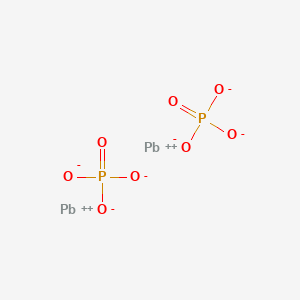
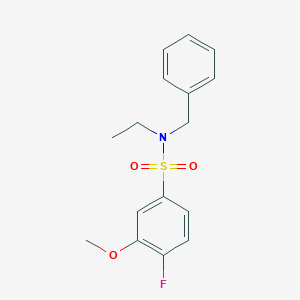
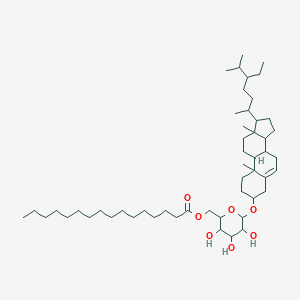
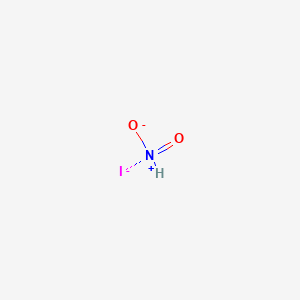
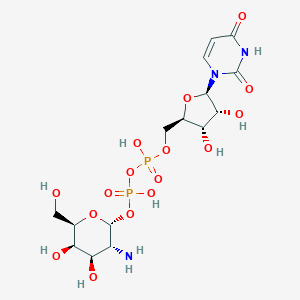
![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
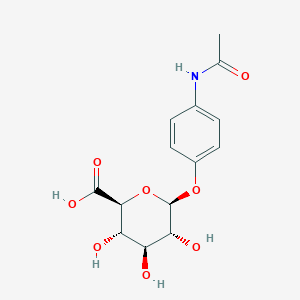
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
